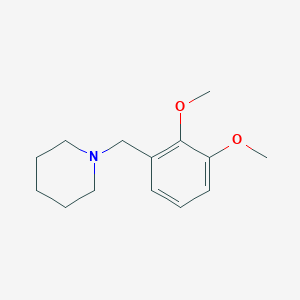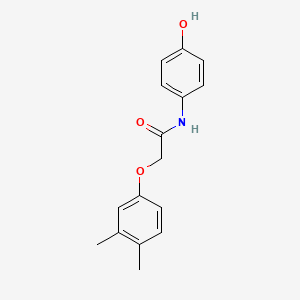
3-allyl-2-(methylthio)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-2-(methylthio)-4(3H)-quinazolinone is a heterocyclic organic compound that belongs to the quinazolinone family. This compound has attracted the attention of researchers due to its unique chemical structure and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-allyl-2-(methylthio)-4(3H)-quinazolinone is not fully understood. However, it has been reported to interact with various cellular targets, including DNA, enzymes, and signaling pathways. In cancer cells, this compound has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis and cell cycle arrest. In addition, it has been reported to inhibit the activity of topoisomerases, which are involved in DNA replication and transcription. In inflammatory cells, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
3-allyl-2-(methylthio)-4(3H)-quinazolinone has been reported to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of matrix metalloproteinases. In inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. Furthermore, it has been reported to exhibit antibacterial and antifungal activities against various pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-allyl-2-(methylthio)-4(3H)-quinazolinone in lab experiments include its potential therapeutic applications, its unique chemical structure, and its availability for synthesis. However, the limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 3-allyl-2-(methylthio)-4(3H)-quinazolinone. These include:
1. Further studies on the mechanism of action of this compound in cancer cells and inflammatory cells.
2. Development of new synthetic methods to improve the yield and purity of the product.
3. Evaluation of the potential of this compound as a lead compound for drug development.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound in animal models.
5. Investigation of the potential of this compound as a therapeutic agent for other diseases, such as neurological disorders and cardiovascular diseases.
Conclusion:
In conclusion, 3-allyl-2-(methylthio)-4(3H)-quinazolinone is a heterocyclic organic compound that has potential therapeutic applications in various diseases. Its unique chemical structure and potential therapeutic activities have attracted the attention of researchers. Further studies are needed to fully understand its mechanism of action and evaluate its potential as a lead compound for drug development.
Métodos De Síntesis
The synthesis of 3-allyl-2-(methylthio)-4(3H)-quinazolinone involves the reaction of 2-aminobenzamide with allyl bromide and sodium hydride in the presence of dimethylformamide. The resulting intermediate is then reacted with methylthioacetic acid under basic conditions to form the final product. This method has been optimized to yield high purity and high yield of the product.
Aplicaciones Científicas De Investigación
3-allyl-2-(methylthio)-4(3H)-quinazolinone has shown potential therapeutic applications in various diseases. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In cancer research, this compound has been shown to inhibit the growth of various cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been reported to inhibit the activity of matrix metalloproteinases, which are involved in cancer invasion and metastasis. In inflammatory diseases, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. Furthermore, it has been reported to exhibit antibacterial and antifungal activities against various pathogens.
Propiedades
IUPAC Name |
2-methylsulfanyl-3-prop-2-enylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-3-8-14-11(15)9-6-4-5-7-10(9)13-12(14)16-2/h3-7H,1,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYNULQMGJRNFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=O)N1CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5818413.png)
![4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5818416.png)
![ethyl 3-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5818418.png)
![5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5818426.png)

![1-[2-(1,3-benzodioxol-5-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5818440.png)

![2-[(2-methylbenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5818456.png)
![4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5818471.png)
![N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5818475.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5818479.png)
![3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5818483.png)
![2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5818491.png)